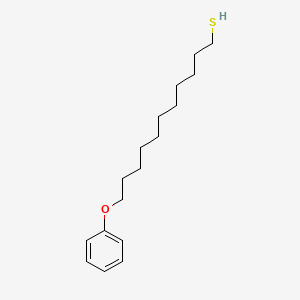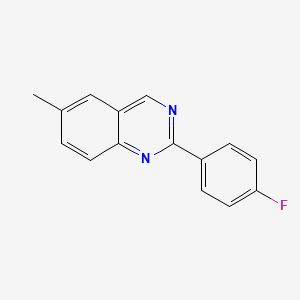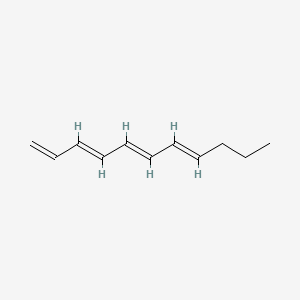
1,3,5,7-Undecatetraene, (3E,5E,7E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5,7-Undecatetraene, (3E,5E,7E)- is an organic compound with the molecular formula C11H16. It is a linear polyene with four conjugated double bonds, making it a member of the polyene family. This compound is known for its unique chemical structure and properties, which make it an interesting subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Undecatetraene, (3E,5E,7E)- typically involves the use of alkyne and alkene precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,3,5,7-Undecatetraene, (3E,5E,7E)- may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalytic processes using transition metals such as palladium or nickel may also be employed to facilitate the formation of the conjugated polyene system .
化学反应分析
Types of Reactions
1,3,5,7-Undecatetraene, (3E,5E,7E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can lead to the formation of saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of substituted polyenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (Grignard reagents, organolithium compounds) are commonly used.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated polyenes, organometallic derivatives.
科学研究应用
1,3,5,7-Undecatetraene, (3E,5E,7E)- has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 1,3,5,7-Undecatetraene, (3E,5E,7E)- involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react with other molecules. The compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry and materials science .
相似化合物的比较
1,3,5,7-Undecatetraene, (3E,5E,7E)- can be compared with other similar polyenes, such as:
1,3,5,8-Undecatetraene: Another polyene with a similar structure but different double bond positions.
1,3,5,7-Decatetraene: A shorter polyene with one less carbon atom.
1,3,5,7-Dodecatetraene: A longer polyene with one more carbon atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
属性
CAS 编号 |
90500-51-9 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC 名称 |
(3E,5E,7E)-undeca-1,3,5,7-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H,1,4,6H2,2H3/b7-5+,10-8+,11-9+ |
InChI 键 |
IQQBFWHNQBNSSQ-HJHGIKLDSA-N |
手性 SMILES |
CCC/C=C/C=C/C=C/C=C |
规范 SMILES |
CCCC=CC=CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


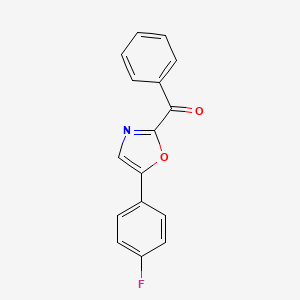

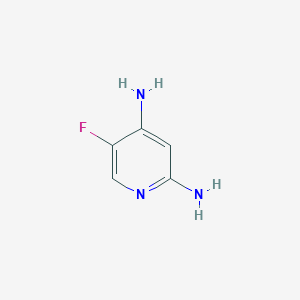
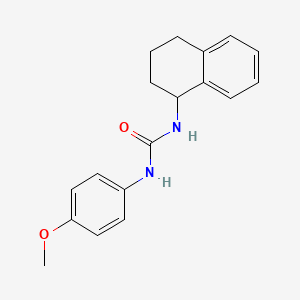
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
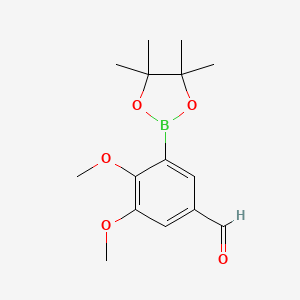

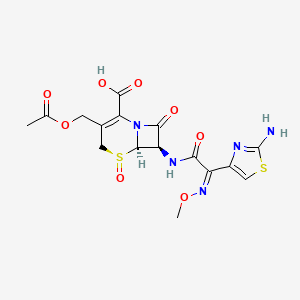
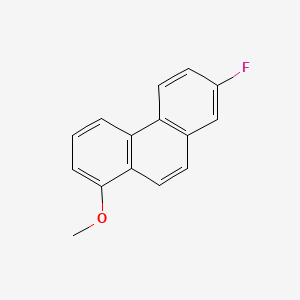
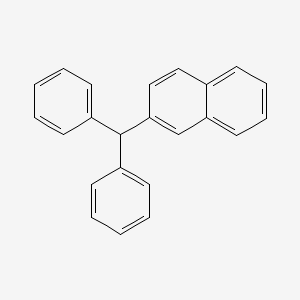
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
